N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

Description

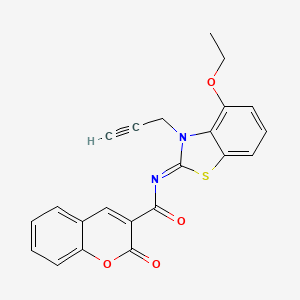

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with an ethoxy group at position 4 and a propargyl (prop-2-ynyl) group at position 3. The benzothiazole ring is conjugated via an ylidene linkage to a 2-oxochromene-3-carboxamide moiety. The propargyl group may confer reactivity for further chemical modifications, such as click chemistry, while the ethoxy substituent contributes steric and electronic effects. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or fluorescence-based studies.

Properties

IUPAC Name |

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4S/c1-3-12-24-19-17(27-4-2)10-7-11-18(19)29-22(24)23-20(25)15-13-14-8-5-6-9-16(14)28-21(15)26/h1,5-11,13H,4,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPDOQRJJMATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a chromene core and a benzothiazole moiety. The specific structural features contribute to its biological activity.

Chemical Structure

| Component | Structure |

|---|---|

| Chromene | Chromene |

| Benzothiazole | Benzothiazole |

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic proteins.

- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses.

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of the compound against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Study : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both strains, indicating moderate antibacterial activity.

- Anti-inflammatory Effects : A publication in Pharmacology Reports highlighted the anti-inflammatory potential of this compound in a rodent model of induced inflammation. Treatment resulted in a significant decrease in paw edema compared to control groups.

Summary of Key Findings

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.

- Mechanistic Studies : Investigating specific molecular pathways affected by the compound.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzothiazole- and carboxamide-containing derivatives. Below is a comparative analysis of key structural and physicochemical properties based on published data:

Table 1: Comparative Analysis of Structural Analogues

Key Findings:

Impact of Substituents on Lipophilicity (XLogP3):

- The target compound’s ethoxy and propargyl groups likely result in moderate lipophilicity, comparable to the fluorobenzamide derivative (XLogP3 ≈ 4.1) .

- The sulfamoyl group in 4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide reduces lipophilicity (XLogP3 = 3.9) due to increased polarity .

Topological Polar Surface Area (TPSA):

- The 2-oxochromene carboxamide group in N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide increases TPSA (84.3 Ų) compared to simpler benzamides (e.g., 67.2 Ų in ), suggesting enhanced solubility but reduced membrane permeability .

Bioactivity Implications:

- Fluorine substitution (e.g., in and ) may enhance electronegativity and binding affinity to target proteins.

- The propargyl group in the target compound and analogues () offers a reactive handle for bioconjugation or structural diversification.

Structural Trends:

- Benzothiazole Modifications: Ethoxy or methoxy substituents at position 4 improve solubility, while propargyl groups at position 3 introduce steric bulk.

- Carboxamide Variants: Chromene-based carboxamides () exhibit higher TPSA and complexity than benzamide derivatives (), influencing drug-likeness parameters.

Research and Development Considerations

- Synthetic Accessibility: The propargyl group enables click chemistry applications, as seen in high-throughput drug discovery pipelines .

- Validation Tools: Computational tools like Mercury for crystal structure visualization and SHELXL for refinement are critical for characterizing such compounds.

- Structure-Activity Relationships (SAR): Substitutions on the benzothiazole ring and carboxamide moiety significantly modulate pharmacokinetic profiles, necessitating iterative optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.